molecular formula C21H48NO6P B1436978 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- CAS No. 799279-67-7

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

Cat. No.: B1436978
CAS No.: 799279-67-7
M. Wt: 441.6 g/mol
InChI Key: RRAHIAWCNQNZFB-BOXHHOBZSA-O
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Description

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a long octadecyloxy chain and a phosphate group, making it useful in diverse chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- typically involves the esterification of 1,2-propanediol with octadecyloxy and phosphate groups. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of lipid membranes and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and other consumer products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- involves its interaction with various molecular targets. The phosphate group can interact with enzymes and proteins, influencing biochemical pathways. The long octadecyloxy chain can integrate into lipid membranes, affecting their structure and function. These interactions can modulate cellular processes and have potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol: A simpler diol with similar chemical properties but lacking the octadecyloxy and phosphate groups.

    3-(Octadecyloxy)-1,2-propanediol: Similar structure but without the phosphate group, used in different applications.

    1,2-Propanediol, 1-(dihydrogen phosphate): Contains the phosphate group but lacks the octadecyloxy chain.

Uniqueness

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is unique due to its combination of a long hydrophobic chain and a hydrophilic phosphate group. This dual functionality makes it particularly useful as a surfactant and in applications requiring amphiphilic properties.

Properties

IUPAC Name

azanium;(2S)-1-octadecoxy-3-phosphonooxypropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAHIAWCNQNZFB-BOXHHOBZSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

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